molecular formula C14H24N6O2 B14150313 6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine CAS No. 714286-32-5

6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B14150313
CAS No.: 714286-32-5
M. Wt: 308.38 g/mol
InChI Key: BZBUTBMVPFKRTP-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of an azepane ring, a nitro group, and a pyrimidine core, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and guanidine derivatives.

    Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a halogenated pyrimidine intermediate.

    Alkylation: The final step involves the alkylation of the pyrimidine core with 2-methylpropylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The azepane ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Formation of 6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-aminopyrimidine-2,4-diamine.

    Substitution: Formation of various substituted pyrimidine derivatives.

    Hydrolysis: Formation of pyrimidine carboxylic acids and related compounds.

Scientific Research Applications

6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The azepane ring and pyrimidine core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-(azepan-1-yl)pyridin-3-ylmethanamine: Similar structure with a pyridine core instead of a pyrimidine core.

    1-(azepan-1-yl)-2-[(2-methylpropyl)amino]ethan-1-one: Contains an azepane ring and a similar alkyl group but lacks the nitro and pyrimidine components.

Uniqueness

6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine is unique due to the combination of its azepane ring, nitro group, and pyrimidine core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

714286-32-5

Molecular Formula

C14H24N6O2

Molecular Weight

308.38 g/mol

IUPAC Name

6-(azepan-1-yl)-2-N-(2-methylpropyl)-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C14H24N6O2/c1-10(2)9-16-14-17-12(15)11(20(21)22)13(18-14)19-7-5-3-4-6-8-19/h10H,3-9H2,1-2H3,(H3,15,16,17,18)

InChI Key

BZBUTBMVPFKRTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=C(C(=N1)N2CCCCCC2)[N+](=O)[O-])N

solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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